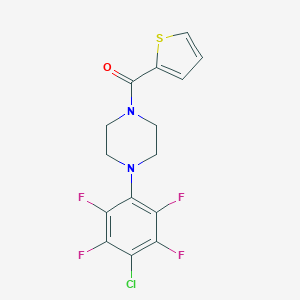

![molecular formula C20H21N3O4S2 B505886 2-(2-isopropylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide CAS No. 606923-54-0](/img/structure/B505886.png)

2-(2-isopropylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(2-isopropylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide” is a complex organic molecule. It contains several functional groups, including an isopropyl group, a phenoxy group, a thiazole ring, a sulfonyl group, and an acetamide group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The presence of the thiazole ring, a five-membered ring containing nitrogen and sulfur, is a notable feature. The phenoxy group and the isopropyl group are attached to this ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the acetamide group might undergo hydrolysis, and the thiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like sulfonyl and acetamide would likely make it soluble in polar solvents .Applications De Recherche Scientifique

Sulfonamide Applications in Medicinal Chemistry

Sulfonamides have been extensively explored for their therapeutic potentials due to the primary sulfonamide moiety present in many clinically used drugs. This group includes a wide range of pharmacological agents such as diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and cyclooxygenase 2 (COX2) inhibitors (Carta, Scozzafava, & Supuran, 2012). Recent advancements have introduced novel drugs incorporating sulfonamides, showing significant antitumor activity and expanding the therapeutic applications of this chemical group.

The structural motif of sulfonamides has been a subject of interest due to its privileged status in drug development. This interest spans across targeting various isoforms of carbonic anhydrase for conditions like glaucoma, leveraging their potential in antitumor agents, and exploring their utility in diagnosing diseases. The ongoing research and patent filings in this area suggest a continuous exploration of sulfonamides for selective antiglaucoma drugs, antitumor agents, and diagnostic tools, indicating a promising future for these compounds in medicinal chemistry.

Antioxidant Capacity and Reaction Pathways

Sulfonamides and their derivatives have been investigated for their antioxidant capacities, particularly through assays like the ABTS/potassium persulfate decolorization assay. This review emphasizes the complexity of reaction pathways in antioxidant capacity assays, highlighting the specificity of reactions such as coupling, which might bias comparisons between antioxidants. Despite the questions surrounding the overall application of these assays, ABTS-based assays, including those involving sulfonamide derivatives, are recommended for tracking changes in antioxidant systems during storage and processing (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Synthesis and Biological Activities of N-sulfonyl Aminated Azines

N-sulfonyl aminated azines, a class of sulfonamide derivatives, have garnered attention for their wide range of biological activities. These compounds have been established to possess diuretic, antihypertensive, anti-inflammatory, and anticancer activities, among others. The review of patents and reports from 2000 to 2018 provides an overview of the synthesis of N-sulfonyl azinones and their biological and preclinical studies, highlighting the significant biological findings associated with these compounds. The exploration of N-sulfonyl aminated azines underscores the ongoing interest in sulfonamides and their derivatives for their potential therapeutic benefits (Elgemeie, Azzam, & Elsayed, 2019).

Orientations Futures

Mécanisme D'action

Target of Action

The compound, also known as phthalylsulfathiazole , belongs to the group of drugs called sulfonamides . Sulfonamides are a group of antimicrobial drugs that work by inhibiting the synthesis of folic acid in bacterial cells, which is essential for the synthesis of nucleic acids and the metabolism of amino acids .

Mode of Action

Sulfonamides, such as this compound, inhibit the enzyme dihydropteroate synthase, an enzyme involved in the synthesis of folic acid . By inhibiting this enzyme, the drug prevents the bacteria from producing folic acid, which in turn inhibits the growth and multiplication of the bacteria .

Biochemical Pathways

The inhibition of folic acid synthesis affects several biochemical pathways in the bacteria. Folic acid is a precursor in the synthesis of purines and pyrimidines, which are essential components of DNA and RNA. Therefore, the inhibition of folic acid synthesis leads to a decrease in the synthesis of these nucleotides, affecting DNA replication and RNA transcription, and ultimately leading to cell death .

Pharmacokinetics

They are metabolized in the liver and excreted in the urine .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and multiplication. This leads to a decrease in the number of bacteria, helping to clear the infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the drug, which can influence its absorption and distribution. Additionally, the presence of other drugs can affect the metabolism and excretion of this compound .

Propriétés

IUPAC Name |

2-(2-propan-2-ylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S2/c1-14(2)17-5-3-4-6-18(17)27-13-19(24)22-15-7-9-16(10-8-15)29(25,26)23-20-21-11-12-28-20/h3-12,14H,13H2,1-2H3,(H,21,23)(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWXGYLHFWNDIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-2-methoxy-N-[5-methoxy-2-(morpholin-4-yl)phenyl]benzamide](/img/structure/B505804.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B505805.png)

![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B505807.png)

![2-(4-chlorophenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B505808.png)

![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-fluorobenzamide](/img/structure/B505811.png)

![N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B505812.png)

![N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B505813.png)

![N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B505814.png)

![N-[2-(4-acetylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B505818.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-isopropoxybenzamide](/img/structure/B505820.png)

![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-5-nitrofuran-2-carboxamide](/img/structure/B505822.png)

![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B505823.png)

![N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-(2,4-dichlorophenyl)furan-2-carboxamide](/img/structure/B505826.png)